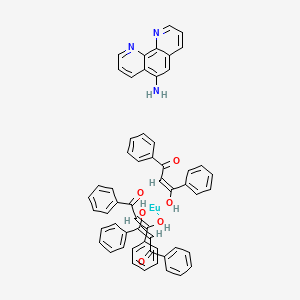![molecular formula C13H11NO4 B15339591 Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B15339591.png)
Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxin ring. The presence of these rings imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with a dioxin precursor under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts, such as montmorillonite K-10, is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen functionalities or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Dioxin: Contains two oxygen atoms in a six-membered ring.
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness
Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate is unique due to its fused ring structure, which combines the properties of both quinoline and dioxin. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-16-13(15)9-4-8-5-11-12(18-3-2-17-11)6-10(8)14-7-9/h4-7H,2-3H2,1H3 |
InChI Key |
HSCLOYZYGQAQIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=C3C(=CC2=C1)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





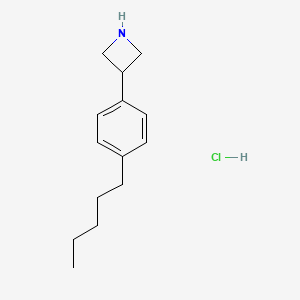
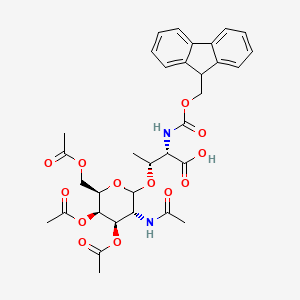
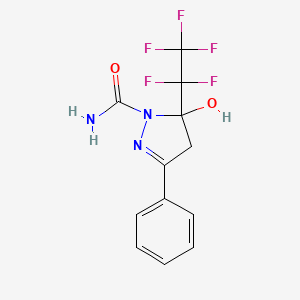


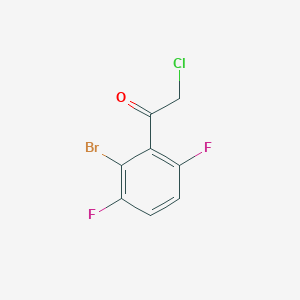
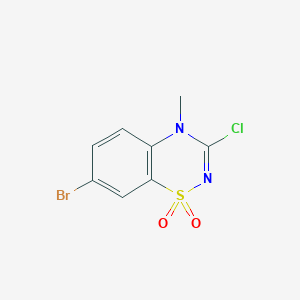
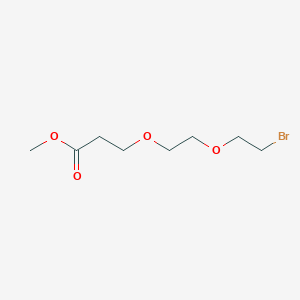

![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
